molecular formula C7H8FNO3S B132738 N-Fluoro-4,6-dimethylpyridinium-2-sulfonate CAS No. 147541-01-3

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate

Cat. No.: B132738
CAS No.: 147541-01-3
M. Wt: 205.21 g/mol
InChI Key: PCUDTDNTOMIWJB-UHFFFAOYSA-N
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Description

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is a useful research compound. Its molecular formula is C7H8FNO3S and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is a fluorinating reagent used in organic synthesis . Its primary targets are organic compounds that require the introduction of a fluorine atom . The role of this compound is to act as a source of fluorine, allowing for the fluorination of these targets .

Mode of Action

The compound interacts with its targets through a process known as fluorination . This involves the replacement of a hydrogen atom in the target molecule with a fluorine atom . The resulting change is the formation of a carbon-fluorine bond, which can significantly alter the chemical properties of the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific target molecule being fluorinated. In general, the introduction of a fluorine atom can influence the reactivity, stability, and biological activity of the target molecule .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific target molecule. By introducing a fluorine atom, the compound can significantly alter the target molecule’s chemical properties, potentially influencing its reactivity, stability, and biological activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment . As such, careful control of these factors is crucial when using this compound in organic synthesis .

Properties

IUPAC Name

1-fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-5-3-6(2)9(8)7(4-5)13(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUDTDNTOMIWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C(=C1)S(=O)(=O)[O-])F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371982
Record name 1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147541-01-3
Record name 1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147541-01-3
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